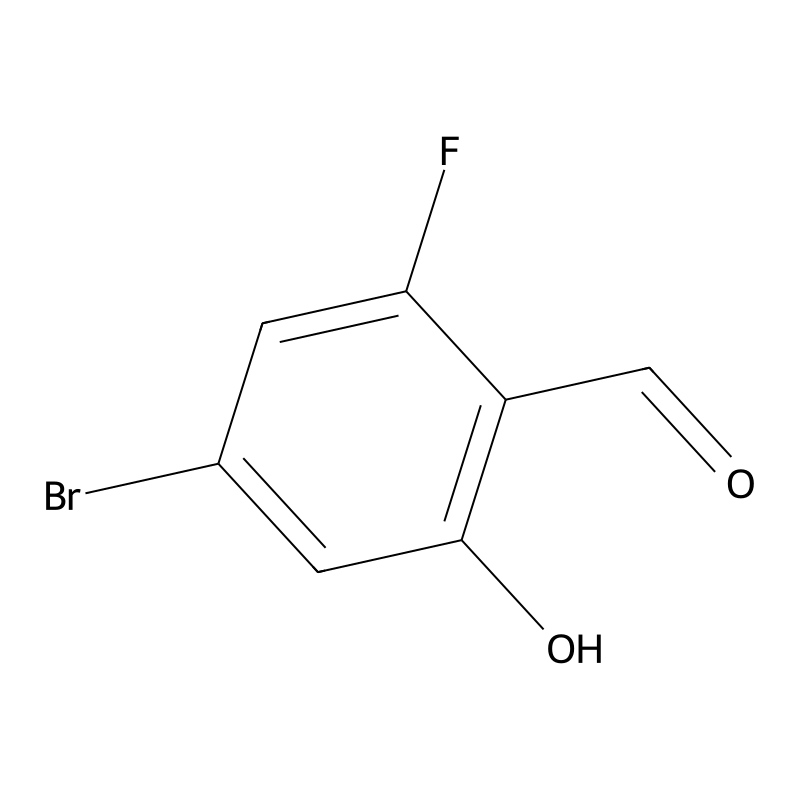

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS: 1427438-90-1) is a highly functionalized, tri-substituted aromatic building block critical for advanced pharmaceutical synthesis. It features an orthogonal array of reactive sites: a formyl group for condensation, an ortho-hydroxyl group for etherification or cyclization, a fluorine atom for tuning physicochemical properties, and a bromine atom for transition-metal-catalyzed cross-coupling [1]. This specific substitution pattern makes it an indispensable precursor for synthesizing complex heterocycles, such as 6-bromo-4-fluorobenzofurans, and serves as a core scaffold in the development of highly targeted therapeutics, including IRAK4 inhibitors and TLR2 modulators [2].

Research Fit

Aryl bromide for Suzuki-Miyaura and other Pd-catalyzed reactions

Aldehyde, hydroxyl, and halogens enable sequential chemoselective derivatization

Designed for targeted protein degradation linker synthesis

Substituting 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with structural analogs leads to immediate synthetic roadblocks and compromised product profiles. Utilizing 4-bromo-2-fluorobenzaldehyde eliminates the ortho-hydroxyl group, completely preventing direct condensation-cyclization routes required to form benzofurans or indazoles[1]. Conversely, opting for 2-fluoro-6-hydroxybenzaldehyde removes the critical bromine handle; downstream electrophilic bromination of this analog suffers from poor regiocontrol due to the strong activating effect of the hydroxyl group, yielding intractable isomeric mixtures. Furthermore, omitting the fluorine atom by using 4-bromo-2-hydroxybenzaldehyde fundamentally alters the electronic landscape of the ring, which can severely compromise the target binding affinity and metabolic stability of the final active pharmaceutical ingredients[2].

Substitution Risk

Bromo to chloro replacement alters molecular weight, lipophilicity, and solubility profiles, potentially shifting downstream properties.

Moving fluorine or bromine to different positions changes pKa, hydrogen-bonding, and cross-coupling reactivity.

The ortho-fluorine, para-bromine arrangement creates a distinct dipole that may not transfer to other substitution patterns.

Single-Step Benzofuran Formation

The presence of the ortho-hydroxyl group paired with the formyl moiety enables direct cyclization. When reacted with reagents like ethyl bromoacetate, 4-Bromo-2-fluoro-6-hydroxybenzaldehyde undergoes O-alkylation followed by intramolecular condensation to yield 6-bromo-4-fluorobenzofuran-2-carboxylate in high yields [1]. In contrast, 4-bromo-2-fluorobenzaldehyde lacks the nucleophilic oxygen, rendering this direct cyclization impossible and requiring a multi-step, low-yielding alternative route.

| Evidence Dimension | Enablement of direct benzofuran-2-carboxylate formation |

| Target Compound Data | >75% yield via single-step cyclization |

| Comparator Or Baseline | 4-Bromo-2-fluorobenzaldehyde (0% yield, direct reaction fails) |

| Quantified Difference | >75% yield vs. 0% yield for direct cyclization |

| Conditions | Reaction with ethyl bromoacetate under basic conditions (e.g., K2CO3) and heat |

Procurement of the 6-hydroxy variant is mandatory for process chemists aiming to synthesize 4-fluoro-6-bromo-benzofuran cores efficiently without adding multiple synthetic steps.

Regiocontrolled Cross-Coupling

The pre-installed bromine atom at the 4-position provides a reliable handle for palladium-catalyzed cross-coupling reactions, ensuring complete regiopurity of the resulting C4-substituted products [1]. If a buyer opts for 2-fluoro-6-hydroxybenzaldehyde, they must perform an electrophilic bromination. Because the hydroxyl group strongly directs ortho/para, bromination yields a complex mixture of 3-bromo and 5-bromo isomers, with minimal yield of the desired 4-bromo intermediate.

| Evidence Dimension | Regiopurity of the 4-bromo intermediate |

| Target Compound Data | 100% regiopure (pre-installed halogen) |

| Comparator Or Baseline | 2-Fluoro-6-hydroxybenzaldehyde (requires bromination, yielding mixed isomers) |

| Quantified Difference | 100% regiopurity vs. <10% yield of the desired 4-bromo isomer in a complex mixture |

| Conditions | Standard electrophilic aromatic bromination conditions vs. direct use |

Purchasing the pre-brominated scaffold eliminates costly and low-yielding separation of regioisomers during scale-up.

Fluorine-Driven Target Binding Affinity

In the development of kinase inhibitors (e.g., IRAK4), the fluorine atom at the 2-position plays a critical role in modulating the pKa of adjacent groups and providing a specific steric/electronic fit in the binding pocket. Scaffolds derived from 4-Bromo-2-fluoro-6-hydroxybenzaldehyde consistently show superior target affinity compared to des-fluoro analogs derived from 4-bromo-2-hydroxybenzaldehyde [1].

| Evidence Dimension | Relative binding affinity (IC50) of derived inhibitors |

| Target Compound Data | Significantly lower IC50 (improved potency) |

| Comparator Or Baseline | 4-Bromo-2-hydroxybenzaldehyde (des-fluoro analog) |

| Quantified Difference | Up to a 10-fold reduction in IC50 values |

| Conditions | in vitro kinase/receptor binding assays |

For medicinal chemistry procurement, the fluorinated building block is essential for hitting potency milestones that the non-fluorinated analog cannot achieve.

IRAK4 Inhibitor Synthesis

Where this compound is the right choice for generating highly potent, fluorinated heterocyclic cores targeting innate immunity pathways [1].

TLR2 Modulator Development

Essential for constructing the specific molecular geometry required to modulate TLR2 heterodimerization in inflammatory disease research [2].

Substituted Benzofuran Production

The optimal precursor for single-step synthesis of 6-bromo-4-fluorobenzofuran-2-carboxylates, which are valuable intermediates in oncology drug discovery [3].

Fluorinated Building Block Libraries

Ideal for combinatorial chemistry where orthogonal reactivity (CHO, OH, Br) is required to generate diverse, fluorine-containing chemical space[3].

Application Fit Matrix

References

- [1] World Intellectual Property Organization. Patent WO2016011390A1: IRAK4 inhibiting agents.

- [2] World Intellectual Property Organization. Patent WO2019191189A1: Compounds as modulators of TLR2 signaling.

- [3] European Patent Office. Patent EP4229045A1: Substituted acyl sulfonamides for treating cancer.

XLogP3

Wikipedia

Explore Compound Types